6-Morpholino-5-nitroimidazo[2,1-b][1,3]thiazole
Overview
Description
6-Morpholino-5-nitroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features a unique combination of morpholine, nitroimidazole, and thiazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholino-5-nitroimidazo[2,1-b][1,3]thiazole typically involves the reaction of 5-nitroimidazole derivatives with thiazole compounds under specific conditions. One common method includes the use of morpholine as a nucleophile to introduce the morpholino group into the imidazole ring. The reaction conditions often require a catalyst, such as ZnO nanoparticles, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Morpholino-5-nitroimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon (Pd/C), and nucleophiles such as amines and thiols. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted imidazole and thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
6-Morpholino-5-nitroimidazo[2,1-b][1,3]thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an antimicrobial agent against various bacterial and fungal infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Morpholino-5-nitroimidazo[2,1-b][1,3]thiazole involves the inhibition of key enzymes and pathways in bacterial and fungal cells. The nitro group is believed to undergo reduction within the microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This results in the inhibition of cell growth and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
5-Nitroimidazole derivatives: Such as metronidazole and tinidazole, which are well-known for their antimicrobial properties.
Thiazole derivatives: Such as sulfathiazole, which is used as an antimicrobial agent.
Uniqueness
6-Morpholino-5-nitroimidazo[2,1-b][1,3]thiazole is unique due to its combination of morpholine, nitroimidazole, and thiazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S/c14-13(15)8-7(11-1-4-16-5-2-11)10-9-12(8)3-6-17-9/h3,6H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMNZJQPYNPOOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N3C=CSC3=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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